2-(2-Pyrazinyl)-2-propanol

Description

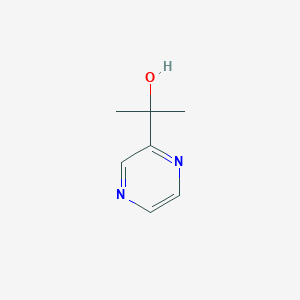

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazin-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-7(2,10)6-5-8-3-4-9-6/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKGYFYMBQPUDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CN=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304368 | |

| Record name | α,α-Dimethyl-2-pyrazinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41110-22-9 | |

| Record name | α,α-Dimethyl-2-pyrazinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41110-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-2-pyrazinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(3-Methyl-2-pyrazinyl)-2-propanol

This technical guide provides a comprehensive overview of 2-(3-Methyl-2-pyrazinyl)-2-propanol, a heterocyclic alcohol of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on presenting clear, actionable data and methodologies.

Chemical Identity and Properties

2-(3-Methyl-2-pyrazinyl)-2-propanol is a substituted pyrazine derivative. The central pyrazine ring, a nitrogen-containing aromatic heterocycle, is a common scaffold in pharmacologically active compounds.

Physicochemical Data

The key physicochemical properties of 2-(3-Methyl-2-pyrazinyl)-2-propanol are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 41110-31-0 | [1] |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| IUPAC Name | 2-(3-methylpyrazin-2-yl)propan-2-ol | [1] |

| Melting Point | 98–102°C | [1] |

| Boiling Point | Estimated 285–290°C at 760 mmHg | [1] |

| InChI | InChI=1S/C8H12N2O/c1-6-7(8(2,3)11)10-5-4-9-6/h4-5,11H,1-3H3 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (s, 1H, pyrazine-H), 4.20 (m, 1H, -CH(OH)-), 2.55 (s, 3H, -CH₃) | [1] |

| IR (KBr) | 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N stretch) | [1] |

Synthesis

The primary synthetic route to 2-(3-Methyl-2-pyrazinyl)-2-propanol is through a Grignard reaction. This method involves the nucleophilic addition of a Grignard reagent to a carbonyl group on the pyrazine scaffold.

Experimental Protocol: Grignard Reaction

The following is a representative experimental protocol for the synthesis of 2-(3-methylpyrazin-2-yl)propan-2-ol. This protocol is based on general procedures for Grignard reactions with pyrazine derivatives and may require optimization.

Materials:

-

2-Acetyl-3-methylpyrazine

-

Methylmagnesium bromide (MeMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

-

Reactant Addition: Dissolve 2-acetyl-3-methylpyrazine in anhydrous diethyl ether or THF and add it to the reaction flask.

-

Grignard Reagent Addition: Cool the flask in an ice bath (0°C). Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the pyrazine derivative.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 2-(3-Methyl-2-pyrazinyl)-2-propanol can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.

Antimicrobial Activity

Derivatives of pyrazine have shown potential as antimicrobial agents. While a specific experimental protocol for evaluating the antimicrobial activity of 2-(3-Methyl-2-pyrazinyl)-2-propanol is not available, a general approach based on established methods is provided below.

General Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition

The pyrazine scaffold is present in numerous kinase inhibitors. The potential of 2-(3-Methyl-2-pyrazinyl)-2-propanol as a kinase inhibitor would typically be evaluated through in vitro kinase assays.

Visualization

Chemical Structure

Caption: Chemical structure of 2-(3-Methyl-2-pyrazinyl)-2-propanol.

References

An In-depth Technical Guide to 2-(2-Pyrazinyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-(2-Pyrazinyl)-2-propanol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, particularly 5-substituted derivatives, and established synthetic methodologies for similar heterocyclic alcohols. This document is intended to serve as a foundational resource for researchers interested in the evaluation and potential applications of this and related pyrazinyl compounds in medicinal chemistry and drug development.

Molecular Structure and Chemical Identity

This compound, with the IUPAC name 2-(pyrazin-2-yl)propan-2-ol, is a tertiary alcohol substituted with a pyrazine ring. The core structure consists of a pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, linked at the 2-position to the central carbon of a propan-2-ol moiety.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(pyrazin-2-yl)propan-2-ol |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Canonical SMILES | CC(C)(C1=NC=CN=C1)O |

| InChI Key | InChI=1S/C7H10N2O/c1-7(2,10)6-5-8-3-4-9-6/h3-5,10H,1-2H3 |

Note: Molecular weight and formula are calculated based on the chemical structure.

Physicochemical Properties (Predicted)

Direct experimental data on the physicochemical properties of this compound are not widely published. The following table summarizes predicted properties based on its chemical structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Physical State | Likely a solid at room temperature | Based on similar heterocyclic alcohols. |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents. | The presence of the hydroxyl group and nitrogen atoms suggests potential for hydrogen bonding. |

| pKa | Not available |

Synthesis Methodologies

Experimental protocols for the direct synthesis of this compound are not explicitly detailed in the surveyed literature. However, based on established organometallic reactions with heterocyclic compounds, two primary synthetic routes are proposed.

Proposed Synthetic Pathway 1: Grignard Reaction

This pathway involves the reaction of a Grignard reagent, methylmagnesium bromide (CH₃MgBr), with a suitable pyrazine precursor, such as pyrazine-2-carbonyl chloride or an ester derivative.

Experimental Protocol (Hypothetical):

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide in the same solvent is added dropwise to initiate the formation of methylmagnesium bromide.

-

Reaction with Pyrazine Precursor: A solution of pyrazine-2-carbonyl chloride in anhydrous THF is cooled to 0°C. The prepared Grignard reagent is then added dropwise to the pyrazine solution with constant stirring. The reaction is allowed to proceed at this temperature for a specified period and then warmed to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Synthesis of 2-(2-Pyrazinyl)-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 2-(2-Pyrazinyl)-2-propanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from readily available 2-cyanopyrazine. This document provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in a research and development setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence involving the initial formation of a key ketone intermediate, 2-acetylpyrazine, followed by a nucleophilic addition of a methyl group. The overall transformation is outlined below:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetylpyrazine from 2-Cyanopyrazine

This procedure is adapted from established patent literature, which describes the synthesis of 2-acetylpyrazine via a Grignard reaction with 2-cyanopyrazine.[1][2] A copper catalyst can be employed to improve the reaction rate and yield.[1]

Reaction Scheme:

References

Spectroscopic and Synthetic Guide to 2-(2-Pyrazinyl)-2-propanol: A Technical Overview for Chemical Researchers

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of the novel compound 2-(2-Pyrazinyl)-2-propanol. Due to the absence of published experimental data for this specific molecule, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectral features of its constituent moieties: the pyrazine ring and the 2-propanol group. Detailed, standardized experimental protocols for the synthesis and subsequent spectroscopic analysis of this and similar novel compounds are provided to guide researchers in their characterization efforts. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a heterocyclic alcohol with potential applications in medicinal chemistry and materials science. The pyrazine moiety is a key structural feature in numerous biologically active compounds, and the tertiary alcohol group can influence solubility and metabolic stability. As a novel compound, a thorough characterization of its spectroscopic properties is essential for its identification, purity assessment, and further development. This guide presents a predictive analysis of its spectral data and outlines the necessary experimental procedures for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the individual spectroscopic data of pyrazine and 2-propanol.

Predicted ¹H NMR Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 1H | H-3 or H-5 (Pyrazine) |

| ~8.5 | Doublet | 1H | H-5 or H-3 (Pyrazine) |

| ~8.4 | Singlet | 1H | H-6 (Pyrazine) |

| ~2.5 | Singlet | 1H | -OH |

| ~1.6 | Singlet | 6H | 2 x -CH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Standard: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2 (Pyrazine) |

| ~145 | C-3 or C-5 (Pyrazine) |

| ~143 | C-5 or C-3 (Pyrazine) |

| ~142 | C-6 (Pyrazine) |

| ~72 | C(OH) (Propanol) |

| ~28 | -CH₃ (Propanol) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (alcohol) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1580, ~1480, ~1410 | Medium-Strong | C=N, C=C stretch (pyrazine ring) |

| ~1170 | Strong | C-O stretch (tertiary alcohol) |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 137 | High | [M - CH₃]⁺ |

| 119 | Moderate | [M - CH₃ - H₂O]⁺ |

| 94 | Moderate | [Pyrazine-C(CH₃)₂]⁺ - CH₃ |

| 80 | Moderate | [Pyrazine]⁺ |

| 59 | High | [C(OH)(CH₃)₂]⁺ |

| 43 | High | [CH(CH₃)₂]⁺ |

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Grignard Reaction

A plausible synthetic route to this compound is the Grignard reaction between a pyrazinyl Grignard reagent and acetone, or alternatively, between methylmagnesium bromide and a pyrazinyl ketone. The synthesis of a similar compound, 2-phenyl-2-propanol, is well-established via the Grignard reaction of phenylmagnesium bromide and acetone[1].

Materials:

-

2-Bromopyrazine

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetone

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous ammonium chloride solution

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 2-bromopyrazine in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. The reaction mixture is then refluxed until the magnesium is consumed.

-

Reaction with Acetone: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is stirred at room temperature for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

NMR Spectroscopy Protocol

Instrumentation:

-

A 300, 500, or 600 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy Protocol

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

ATR-FTIR: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

-

Liquid Film: For a liquid sample, a drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: For a solid sample, a small amount is ground with dry KBr powder and pressed into a thin, transparent pellet.

Data Acquisition:

-

A background spectrum of the empty spectrometer (or with the clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol

Instrumentation:

-

A mass spectrometer capable of electron ionization (EI), often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition:

-

The sample is introduced into the ion source (e.g., via GC injection).

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Conclusion

This technical guide provides a predictive spectroscopic profile and detailed experimental methodologies for the synthesis and characterization of this compound. While no experimental data for this specific compound is currently available, the presented information, based on the well-understood properties of its constituent fragments, offers a solid foundation for researchers undertaking its synthesis and analysis. The provided protocols are standard and robust, ensuring reliable and reproducible results. The successful characterization of this and other novel compounds is fundamental to advancing the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(2-Pyrazinyl)-2-propanol

Disclaimer: Publicly available experimental data for 2-(2-Pyrazinyl)-2-propanol is limited. This guide provides a comprehensive overview based on data from structurally similar compounds and predicted values. All data should be confirmed through experimental validation.

Introduction

This compound, also known as 2-(pyrazin-2-yl)propan-2-ol, is a heterocyclic alcohol. Its structure features a pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, substituted with a 2-propanol group. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. This document outlines the known and predicted physicochemical characteristics of this compound, proposes a viable synthetic route, and details standard experimental protocols for its characterization.

Physicochemical Characteristics

Quantitative data for the target compound is sparse. Therefore, this section presents a comparative summary including data from closely related analogs to provide a predictive baseline.

| Property | This compound (Predicted/Inferred) | 2-(Pyrimidin-2-yl)propan-2-ol (Computed)[1] | 2-(pyrazin-2-yl)propan-1-ol (Predicted)[2] |

| Chemical Structure | C₇H₁₀N₂O | C₇H₁₀N₂O | C₇H₁₀N₂O |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol | 138.17 g/mol | 138.17 g/mol |

| Monoisotopic Mass | 138.07931 Da | 138.07931 Da | 138.07932 Da |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in polar organic solvents. | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| logP (Predicted) | Data not available | -0.1 | -0.3 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 (N, N, O) | 3 (N, N, O) | 3 (N, N, O) |

| Topological Polar Surface Area | 46 Ų | 46 Ų | 46 Ų |

Proposed Experimental Protocols

Due to the absence of specific literature detailing the synthesis and characterization of this compound, this section outlines generalized yet detailed methodologies based on established chemical principles for analogous compounds.

A common and effective method for synthesizing tertiary alcohols is the Grignard reaction.[3] This protocol proposes the synthesis of this compound via the addition of a methylmagnesium halide to 2-acetylpyrazine.

Objective: To synthesize this compound.

Materials:

-

2-Acetylpyrazine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

-

All glassware must be oven-dried to exclude moisture.

Procedure:

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Addition: Dissolve 2-acetylpyrazine in anhydrous diethyl ether and add it to the reaction flask.

-

Grignard Addition: Cool the flask in an ice bath. Add methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of 2-acetylpyrazine over 30 minutes. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride to decompose the magnesium alkoxide complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: Dissolve a sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR Signals:

-

Singlets or multiplets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the three protons on the pyrazine ring.

-

A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent.

-

A singlet integrating to six protons for the two equivalent methyl groups (-CH₃) of the propanol moiety.

-

-

Expected ¹³C NMR Signals:

-

Signals in the aromatic region for the carbon atoms of the pyrazine ring.

-

A signal for the quaternary carbon attached to the hydroxyl group.

-

A signal for the carbons of the methyl groups.

-

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Protocol: Prepare a sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr). Record the spectrum over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[4]

-

C-H stretching vibrations just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region.[5]

-

A C-O stretching vibration in the 1100-1200 cm⁻¹ region.

-

3.2.3 Mass Spectrometry (MS)

-

Protocol: Introduce a sample into a mass spectrometer using a suitable ionization technique, such as Electron Ionization (EI).

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 138.17).

-

Alpha-Cleavage: The most characteristic fragmentation for tertiary alcohols involves the cleavage of a C-C bond adjacent to the oxygen-bearing carbon.[6][7][8] This would result in the loss of a methyl radical (•CH₃, mass 15), leading to a prominent peak at m/z = 123.

-

Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion, resulting in a peak at m/z = 120.[7][8]

-

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases did not yield any information on the biological activities or associated signaling pathways for this compound. The pyrazine moiety is a common scaffold in pharmacologically active compounds, suggesting potential for biological activity, but this remains to be experimentally determined.

Visualizations

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound as described in this guide.

Caption: Proposed workflow for the synthesis and characterization.

Conclusion

While this compound is a structurally intriguing molecule with potential applications, there is a significant lack of published experimental data regarding its physicochemical properties and biological functions. The information provided in this guide, based on predictions and data from analogous structures, serves as a foundational resource for researchers. The proposed synthetic and analytical protocols offer a clear pathway for the empirical investigation required to fully characterize this compound and explore its potential in drug development and other scientific fields.

References

- 1. 2-(Pyrimidin-2-yl)propan-2-ol | C7H10N2O | CID 21907825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(pyrazin-2-yl)propan-1-ol (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Potential Biological Activity of 2-(2-Pyrazinyl)-2-propanol

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the potential biological activities of 2-(2-Pyrazinyl)-2-propanol based on the known pharmacological properties of structurally related pyrazine and pyrazole derivatives. As of the date of this publication, no specific biological data for this compound has been found in the public domain. The experimental protocols provided are generalized methodologies for assessing the described biological activities.

Introduction

This compound is a small molecule featuring a pyrazine ring substituted with a 2-hydroxypropyl group. The pyrazine moiety is a nitrogen-containing heterocycle that is a core structural component in numerous biologically active compounds. Pyrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and analgesic properties. This guide aims to provide a comprehensive overview of the potential biological activities of this compound by extrapolating from the established activities of analogous compounds and to outline standard experimental protocols for its evaluation.

Potential Biological Activities

Based on the extensive research into pyrazine and pyrazole derivatives, this compound could plausibly exhibit a range of biological activities. A summary of these potential activities is presented in Table 1.

Table 1: Summary of Potential Biological Activities of this compound Based on Analogous Compounds

| Potential Biological Activity | Basis of Hypothesis (Structurally Related Compounds) | Potential Mechanism of Action | Key In Vitro Assays for Evaluation |

| Anticancer Activity | Pyrazine and pyrazole derivatives have shown cytotoxicity against various cancer cell lines. | Inhibition of kinases, induction of apoptosis, cell cycle arrest. | MTT assay, WST-1 assay, CellTiter-Glo® Luminescent Cell Viability Assay. |

| Anti-inflammatory Activity | Many pyrazole and pyrazine-containing compounds exhibit anti-inflammatory properties. | Inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6). | COX inhibition assay, LPS-induced cytokine release in macrophages. |

| Antimicrobial Activity | Heterocyclic compounds containing pyrazine or pyrazole rings have demonstrated activity against bacteria and fungi. | Disruption of cell wall synthesis, inhibition of essential enzymes, interference with DNA replication. | Broth microdilution for Minimum Inhibitory Concentration (MIC), agar disk diffusion. |

| Analgesic Activity | Some pyrazole derivatives are known for their analgesic effects. | Central and peripheral mechanisms, potentially involving modulation of nociceptive pathways. | Hot plate test, tail-flick test (in vivo). |

Experimental Protocols

The following sections detail generalized experimental protocols for evaluating the potential biological activities of this compound.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for assessing the potential anticancer activity of a compound.

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assays

These assays are crucial for determining if a compound can inhibit the activity of a specific enzyme, which is a common mechanism of action for many drugs.

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and TMPD.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of this compound. Include a known COX inhibitor as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add the substrate (arachidonic acid) and the colorimetric substrate (TMPD) to initiate the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.

Antimicrobial Susceptibility Testing

These methods are used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of a bacterium or fungus is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

The following diagrams illustrate a general workflow for screening the biological activity of a novel compound and a hypothetical signaling pathway that could be investigated if the compound shows activity.

Caption: General workflow for the biological evaluation of a novel compound.

Caption: Hypothetical signaling pathway illustrating kinase inhibition.

Conclusion

While specific biological data for this compound is not currently available, its structural similarity to other biologically active pyrazine and pyrazole derivatives suggests that it holds potential as a pharmacologically active agent. The most promising areas for investigation include its anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these potential activities. Further research, beginning with the synthesis and primary screening of this compound, is warranted to elucidate its biological profile and potential therapeutic applications.

An In-depth Technical Guide to the Synthesis of 2-(2-Pyrazinyl)-2-propanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(2-pyrazinyl)-2-propanol and its derivatives. Pyrazine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. This document details the core synthetic strategies, providing structured data, experimental protocols, and visual workflows to aid in the practical application of these methods.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and well-documented method for the synthesis of this compound involves a two-step reaction sequence. This strategy first focuses on the formation of a key intermediate, 2-acetylpyrazine, which is subsequently converted to the desired tertiary alcohol.

Overall Synthetic Pathway

Figure 1: Two-step synthesis of this compound.

Step 1: Synthesis of 2-Acetylpyrazine

The primary route to 2-acetylpyrazine involves the reaction of 2-cyanopyrazine with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. This reaction proceeds through an imine intermediate which is then hydrolyzed to the corresponding ketone.

Experimental Protocols for 2-Acetylpyrazine Synthesis

Protocol 1: Grignard Reaction with Catalyst

This protocol is based on methods described in various patents which utilize a copper salt as a catalyst to improve yield and reaction rate.

Experimental Workflow

Figure 2: Workflow for the synthesis of 2-acetylpyrazine.

Detailed Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). A crystal of iodine is often added to initiate the reaction. Methyl halide (e.g., methyl iodide or methyl bromide) is added dropwise to maintain a gentle reflux, yielding the methylmagnesium halide solution.

-

Reaction Setup: A separate reactor is charged with 2-cyanopyrazine, an anhydrous solvent (e.g., THF or toluene), and a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl) or cuprous bromide (CuBr).

-

Grignard Addition: The prepared Grignard reagent is added dropwise to the mixture of 2-cyanopyrazine at a controlled temperature, typically ranging from ambient temperature to 50°C.

-

Reaction and Workup: After the addition is complete, the reaction mixture is refluxed for several hours. Upon completion, the reaction is cooled and quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the intermediate imine.

-

Isolation and Purification: The product is extracted with an organic solvent like toluene or diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude 2-acetylpyrazine can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Quantitative Data for 2-Acetylpyrazine Synthesis

| Parameter | Protocol 1 | Protocol 2 (Catalyst-Free) | Reference |

| Starting Material | 2-Cyanopyrazine | 2-Cyanopyrazine | [1] |

| Grignard Reagent | Methylmagnesium Iodide | Methylmagnesium Bromide | [1] |

| Solvent | Diethyl Ether | Tetrahydrofuran/Toluene | [2] |

| Catalyst | - | Cuprous Chloride/Bromide | [1] |

| Temperature | Not specified | 20-60°C | [1][2] |

| Reaction Time | Not specified | 2-14 hours | [1] |

| Yield | ~66% (crude) | 69-80% | [1] |

Step 2: Synthesis of this compound

The second step involves the reaction of 2-acetylpyrazine with a second equivalent of a methyl Grignard reagent. This is a standard nucleophilic addition to a ketone, forming a tertiary alcohol.

Experimental Protocol for this compound Synthesis

Detailed Methodology:

-

Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of 2-acetylpyrazine in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared and cooled in an ice bath.

-

Grignard Addition: A solution of methylmagnesium bromide or iodide in the same solvent is added dropwise to the cooled 2-acetylpyrazine solution with stirring.

-

Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Isolation and Purification: The product is extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data for Tertiary Alcohol Formation from Pyrazine Ketones

While a specific yield for the synthesis of this compound from 2-acetylpyrazine is not explicitly documented in the searched literature, a similar reaction provides valuable insight. The reaction of 2-methylpyrazine with butan-2-one in the presence of sodium and sodamide in liquid ammonia yielded the corresponding tertiary alcohol, 1-methyl-1-(6'-methylpyrazinyl)-propan-1-ol, in a 15% yield.[3] It is important to note that Grignard reactions with ketones to form tertiary alcohols are generally high-yielding, and a higher yield can be expected for the reaction of 2-acetylpyrazine with a methyl Grignard reagent under optimized conditions.

| Parameter | General Protocol |

| Starting Material | 2-Acetylpyrazine |

| Reagent | Methylmagnesium Bromide/Iodide (excess) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0°C to room temperature |

| Workup | Saturated aq. NH₄Cl |

| Expected Yield | Moderate to High |

Alternative Synthetic Routes

An alternative one-step approach to a similar tertiary alcohol, 2,2-dimethyl-1-pyrazin-2-yl-propan-1-ol, has been described.[4] This method involves a lithium-halogen exchange followed by the addition of a ketone.

Alternative Synthetic Pathway

Figure 3: One-step synthesis of a 2-(2-pyrazinyl)-alcohol derivative.

Experimental Protocol for the Alternative Route

Detailed Methodology:

-

A solution of 2-iodopyrazine in dry diethyl ether is cooled to -50°C under a nitrogen atmosphere.[4]

-

A solution of n-butyl lithium in an appropriate solvent is added dropwise over a short period.[4]

-

After stirring, a solution of the desired ketone (in this case, pivaldehyde) in dry diethyl ether is added.[4]

-

The reaction mixture is allowed to warm to room temperature, and then quenched with water.[4]

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[4]

This alternative route offers a more direct synthesis to pyrazinyl alcohol derivatives and may be adaptable for the synthesis of this compound by using acetone as the ketone.

Conclusion

The synthesis of this compound derivatives is most reliably achieved through a two-step process involving the initial formation of 2-acetylpyrazine via a Grignard reaction with 2-cyanopyrazine, followed by a second Grignard reaction with a methylmagnesium halide. This guide provides detailed protocols and quantitative data to assist researchers in the successful synthesis of these valuable compounds. The alternative one-step synthesis offers a potential avenue for more direct access to this class of molecules. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the success of these organometallic reactions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Pyrazinyl)-2-propanol

Introduction

2-(2-Pyrazinyl)-2-propanol is a tertiary alcohol derivative of pyrazine. Pyrazine and its derivatives are important heterocyclic compounds that are found in some natural products and are utilized as building blocks in the synthesis of various biologically active molecules and functional materials. The synthesis of this specific tertiary alcohol can be effectively achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 2-acetylpyrazine. This protocol details a common and reliable method for this transformation using a Grignard reagent.

The described method involves the reaction of 2-acetylpyrazine with methylmagnesium bromide (a Grignard reagent). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acetyl group, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution protonates the alkoxide to yield the final product, this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Quantity | Notes |

| 2-Acetylpyrazine | C₆H₆N₂O | 122.13 | - | 1.22 g (10 mmol) | Starting material |

| Methylmagnesium Bromide | CH₃MgBr | 119.23 | 3.0 M in diethyl ether | 3.7 mL (11 mmol) | Grignard reagent |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 50 mL | Solvent |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Saturated | 20 mL | For quenching |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent |

Procedure

-

Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reactant Preparation: 2-Acetylpyrazine (1.22 g, 10 mmol) is dissolved in 20 mL of anhydrous diethyl ether and the solution is added to the reaction flask.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide solution (3.7 mL of 3.0 M solution in diethyl ether, 11 mmol) is added to the dropping funnel and then added dropwise to the stirred solution of 2-acetylpyrazine over a period of 15-20 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is cooled again to 0 °C, and 20 mL of saturated aqueous ammonium chloride solution is added slowly and carefully to quench the reaction.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reaction and Workflow Diagrams

Caption: Chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Synthesis of 2-(2-Pyrazinyl)-2-propanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Pyrazinyl)-2-propanol is a tertiary alcohol containing a pyrazine moiety. The pyrazine ring is a key structural feature in numerous biologically active compounds and pharmaceuticals. The synthesis of derivatives such as this compound is of interest for screening in drug discovery programs and for use as a building block in the synthesis of more complex molecules. This application note provides a detailed experimental procedure for the synthesis of this compound from 2-acetylpyrazine using a Grignard reaction with methylmagnesium bromide. The Grignard reaction is a well-established and versatile method for the formation of carbon-carbon bonds, allowing for the straightforward synthesis of tertiary alcohols from ketones.[1][2][3][4][5][6][7]

Reaction Scheme

The overall reaction involves the nucleophilic addition of the methyl group from methylmagnesium bromide to the carbonyl carbon of 2-acetylpyrazine, followed by an acidic workup to yield the final tertiary alcohol product.

Step 1: Grignard Reaction

2-acetylpyrazine + CH₃MgBr → Magnesium alkoxide intermediate

Step 2: Acidic Workup

Magnesium alkoxide intermediate + H₃O⁺ → this compound

Experimental Protocol

Materials:

-

2-acetylpyrazine

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reactant Preparation: 2-acetylpyrazine (e.g., 10 mmol, 1.22 g) is dissolved in anhydrous diethyl ether (50 mL) in the reaction flask. The solution is cooled to 0 °C using an ice bath.

-

Grignard Reagent Addition: Methylmagnesium bromide solution (e.g., 1.2 equivalents, 4.0 mL of a 3.0 M solution in diethyl ether) is added dropwise to the stirred solution of 2-acetylpyrazine over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL) while cooling the flask in an ice bath. This will hydrolyze the intermediate magnesium alkoxide.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

-

Washing and Drying: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| 2-acetylpyrazine | 10 mmol (1.22 g) |

| Methylmagnesium bromide | 12 mmol (4.0 mL of 3.0 M solution) |

| Reaction Conditions | |

| Solvent | Anhydrous diethyl ether |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2 hours |

| Workup | |

| Quenching Agent | Saturated aqueous NH₄Cl |

| Extraction Solvent | Diethyl ether |

| Drying Agent | Anhydrous MgSO₄ |

| Expected Product | |

| Product Name | This compound |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Simplified reaction mechanism for Grignard synthesis.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. Handle methylmagnesium bromide solution with care under an inert atmosphere.

-

Anhydrous diethyl ether is extremely flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

-

The quenching of the reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. How are the following conversions carried out?${\\text{Methyl magnesium bromide }} \\to {\\text{2 - Methylpropan - 2 - ol}}$ [vedantu.com]

Applications of 2-(2-Pyrazinyl)-2-propanol in organic synthesis

Introduction

Key Synthetic Applications

Pyrazine derivatives are utilized in a variety of organic transformations, primarily leveraging the reactivity of the pyrazine ring and its substituents. Common applications include their use as precursors for amides, as substrates in cross-coupling reactions, and as core structures in the synthesis of bioactive molecules.

1. Synthesis of Bioactive Amides

Pyrazinecarboxylic acids are valuable starting materials for the synthesis of biologically active amides. These compounds have shown potential as antimycobacterial and antifungal agents.[2] The general approach involves the conversion of the carboxylic acid to an acid chloride, followed by condensation with a suitable amine.

Table 1: Synthesis of Substituted Pyrazine-2-Carboxamides [2]

| Amine Reactant | Product | Yield (%) |

| 3,5-bis(trifluoromethyl)aniline | 5-tert-butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 72 |

| 2,6-dimethylaniline | N-(2,6-dimethylphenyl)-6-chloropyrazine-2-carboxamide | Not Specified |

| 3-bromoaniline | N-(3-bromophenyl)-5-(tert-butyl)pyrazine-2-carboxamide | Not Specified |

Experimental Protocol: General Procedure for the Synthesis of Pyrazine-2-Carboxamides [2]

-

Acid Chloride Formation: A solution of the corresponding pyrazine-2-carboxylic acid (1 equivalent) in thionyl chloride (5-10 equivalents) is heated at reflux for 2-3 hours. The excess thionyl chloride is removed under reduced pressure.

-

Amide Formation: The crude acid chloride is dissolved in a dry aprotic solvent (e.g., dichloromethane or THF). The appropriate substituted aniline (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) are added to the solution at 0 °C.

-

Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then poured into cold water.

-

Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure amide product.

2. Cross-Coupling Reactions for C-C Bond Formation

Halogenated pyrazines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in the synthesis of complex pyrazine-containing molecules, including natural products and pharmaceutical agents.[1][3]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazines

| Pyrazine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,5-dibromopyrazine | 3-borylindole | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | 2,5-bis(1H-indol-3-yl)pyrazine | 69 | [1] |

| 2-amino-3,5-dibromopyrazine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C | 2-amino-3,5-dialkynylpyrazine | 28-48 | [3] |

Experimental Protocol: Synthesis of 2,5-bis(1H-indol-3-yl)pyrazine via Suzuki-Miyaura Coupling [1]

-

Reaction Setup: To a solution of 2,5-dibromopyrazine (1 equivalent) and 3-borylindole (2.2 equivalents) in a mixture of DME and water is added sodium carbonate (4 equivalents). The mixture is degassed with argon for 15 minutes.

-

Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added, and the reaction mixture is heated to reflux.

-

Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired product.

3. Synthesis of Pyrazine-Containing Drugs

Pyrazine derivatives are central to the synthesis of various pharmaceuticals. A notable example is the antiviral drug Favipiravir. Its synthesis involves a multi-step sequence starting from 2-aminopyrazine.[1]

Workflow for the Synthesis of Favipiravir

Caption: Synthetic route to the antiviral drug Favipiravir.

4. Multicomponent Reactions

Multicomponent reactions (MCRs) provide an efficient means to construct complex pyrazole derivatives, which can be subsequently used in various applications. These reactions often proceed with high atom economy and procedural simplicity.[4]

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [4]

-

Reaction Mixture: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxo-3-phenylpropanoate (1 mmol), and hydrazine hydrate (1 mmol) is prepared in an aqueous medium.

-

Catalysis: Graphene oxide (10 mol%) is added as a catalyst.

-

Reaction Conditions: The mixture is stirred vigorously at room temperature for 2-6 minutes, often with the assistance of ultrasound.

-

Product Isolation: The solid product is collected by filtration, washed with water, and dried to afford the pyrano[2,3-c]pyrazole derivative.

Logical Workflow for Pyrazine Derivative Functionalization

The following diagram illustrates a general workflow for the functionalization of a simple pyrazine derivative into a more complex, potentially bioactive molecule.

Caption: General workflow for pyrazine functionalization.

Derivatives of pyrazine are of considerable importance in modern organic synthesis. Their utility in forming carbon-carbon and carbon-heteroatom bonds, coupled with their prevalence in biologically active compounds, ensures their continued relevance in synthetic and medicinal chemistry. The protocols and data presented here offer a starting point for researchers looking to explore the rich chemistry of this heterocyclic scaffold.

References

The Chiral Ligand 2-(2-Pyrazinyl)-2-propanol: A Review of Applications and Protocols in Asymmetric Catalysis

Initial research indicates that 2-(2-Pyrazinyl)-2-propanol is not a commonly utilized or documented chiral ligand in the field of asymmetric catalysis. Extensive searches of chemical literature and research databases did not yield specific examples of its application in enantioselective reactions, nor were detailed experimental protocols or quantitative performance data found for this particular compound.

While the pyrazine moiety is a key structural feature in various biologically active molecules and some functional materials, its incorporation into chiral ligands for asymmetric synthesis appears to be limited, especially in the form of a simple propanol derivative. The field of chiral ligand design is vast, with a significant focus on structures that can form stable, well-defined complexes with transition metals to create a highly specific chiral environment around the catalytic center. Common classes of successful chiral ligands include those with C2 symmetry, privileged structures like BINOL and Salen, and various phosphorus-, nitrogen-, and N-heterocyclic carbene-based compounds.

The absence of literature on this compound as a chiral ligand suggests that it may not have demonstrated the requisite catalytic activity, enantioselectivity, or stability to be considered a viable candidate for widespread use in asymmetric synthesis.

For researchers and professionals in drug development interested in chiral ligands for asymmetric catalysis, the following sections provide a general overview of the principles and methodologies that would be applied to a novel candidate ligand.

General Principles of Chiral Ligand Application in Asymmetric Catalysis

A chiral ligand is a molecule that is chiral and coordinates to a metal center, which then catalyzes a chemical reaction. The chirality of the ligand is transferred to the substrate, leading to the preferential formation of one enantiomer over the other. The effectiveness of a chiral ligand is typically evaluated based on the following criteria:

-

Enantioselectivity: The degree to which the catalyst favors the formation of one enantiomer over the other, typically expressed as enantiomeric excess (% ee).

-

Catalytic Activity: The rate at which the catalyst converts reactants into products, often measured by turnover number (TON) and turnover frequency (TOF).

-

Substrate Scope: The range of different substrates that the catalyst can effectively transform with high enantioselectivity.

-

Stability and Robustness: The ability of the catalyst to withstand the reaction conditions without decomposition.

-

Scalability and Cost-Effectiveness: The ease of synthesis and the cost of the ligand and the resulting catalyst.

Hypothetical Experimental Workflow for Evaluating a Novel Chiral Ligand

Should a researcher wish to investigate the potential of a novel compound like this compound as a chiral ligand, a general experimental workflow would be followed. This workflow is designed to systematically assess the ligand's performance in a chosen catalytic reaction.

Caption: General workflow for the evaluation of a novel chiral ligand.

Representative Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a classic benchmark reaction for testing new chiral ligands. The following is a generalized protocol that would be adapted to test a new ligand.

Materials:

-

Anhydrous toluene

-

Metal precursor (e.g., Ti(OiPr)₄)

-

Chiral ligand (e.g., this compound)

-

Diethylzinc (in hexane)

-

Benzaldehyde

-

Saturated aqueous NH₄Cl solution

-

Anhydrous MgSO₄

-

Standard laboratory glassware, oven-dried

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Catalyst Preparation:

-

In an oven-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.1 mmol) in anhydrous toluene (2 mL).

-

Add the metal precursor (0.1 mmol) to the solution and stir at room temperature for 30 minutes to allow for complex formation.

-

-

Reaction Execution:

-

Cool the catalyst solution to 0 °C.

-

Add benzaldehyde (1.0 mmol) to the flask.

-

Slowly add diethylzinc (1.2 mmol, 1.0 M in hexane) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Analysis:

-

Determine the yield of the product (1-phenyl-1-propanol).

-

Determine the enantiomeric excess (% ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

-

Data Presentation

The results from such experiments would typically be summarized in a table to allow for easy comparison of the ligand's performance under different conditions or with different substrates.

| Entry | Ligand (mol%) | Metal Precursor (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | % ee |

| 1 | 10 | Ti(OiPr)₄ (10) | Toluene | 0 | 2 | - | - |

| 2 | 10 | Cu(OTf)₂ (10) | CH₂Cl₂ | -20 | 4 | - | - |

| 3 | 5 | Ti(OiPr)₄ (5) | Toluene | 0 | 2 | - | - |

Data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound as a chiral ligand has been found.

Application Notes and Protocols: 2-(2-Pyrazinyl)-2-propanol in Asymmetric Catalysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and chemical databases was conducted to collate information regarding the application of 2-(2-Pyrazinyl)-2-propanol in the field of asymmetric catalysis. The investigation sought to identify its use as a chiral ligand, catalyst, or a precursor thereof. The results of this extensive search indicate a significant lack of published data on the use of this compound for these purposes. Consequently, there are no established applications or standardized protocols for its use in asymmetric catalysis to report at this time.

This document outlines the findings of the literature search, provides context on related classes of compounds that are successful in asymmetric catalysis, and presents a general workflow for the development of novel chiral ligands.

Literature Review and Findings

Multiple targeted searches for "this compound in asymmetric catalysis," "asymmetric synthesis using this compound," and "chiral ligands from this compound" yielded no specific results detailing its application. The scientific literature does not contain data on its performance as a chiral ligand or auxiliary in any catalytic asymmetric transformations. Furthermore, there is no evidence of it being a common starting material for the synthesis of more complex, established chiral ligands.

While the pyrazine moiety is a component of some biologically active molecules and coordination compounds, its potential in the specific context of a chiral tertiary alcohol for asymmetric catalysis appears to be an unexplored area.

Context and Related Ligand Classes

Although this compound itself is not documented as a ligand, related nitrogen-containing heterocyclic compounds are prevalent in successful chiral ligands. For context, researchers may consider the following established ligand classes:

-

Pyridine-Oxazoline (PYOX) Ligands: This class of N,N-bidentate ligands has been successfully employed in a wide range of metal-catalyzed asymmetric reactions, including allylic alkylations, Henry reactions, and cyclopropanations. Their modular synthesis allows for fine-tuning of steric and electronic properties.

-

Pyrazole-Based Ligands: Chiral pyrazole derivatives have been used to create effective ligands for various asymmetric transformations. The pyrazole core can be incorporated into pincer-type ligands or other multidentate frameworks.[1][2]

-

Chiral Tertiary Alcohols: While not the specific compound , other chiral tertiary alcohols are synthesized and used as valuable intermediates or building blocks in medicinal chemistry and materials science.[3][4][5] Their synthesis often requires highly selective asymmetric additions of organometallic reagents to ketones.[3][5]

The absence of this compound in the literature may suggest potential challenges in its utility, such as:

-

Difficulty in Enantioselective Synthesis: The preparation of the enantiomerically pure tertiary alcohol may be challenging or low-yielding.

-

Suboptimal Coordination Properties: The electronic properties of the pyrazine ring combined with the steric bulk of the propanol moiety might not be conducive to forming stable and effective chiral catalyst complexes.

-

Instability: The compound might be unstable under the reaction conditions typically employed in asymmetric catalysis.

Data Presentation

Due to the lack of experimental data in the literature, no quantitative data tables on reaction yields, enantiomeric excess (e.e.), or other performance metrics can be provided.

Experimental Protocols

As no established applications of this compound in asymmetric catalysis were found, detailed experimental protocols for its use cannot be furnished. Researchers interested in exploring its potential would need to develop and optimize new methodologies from first principles.

Conceptual Workflow for Novel Ligand Development

For researchers interested in investigating novel chiral ligands such as this compound, a general logical workflow is presented below. This diagram outlines the typical stages from conceptualization to application in asymmetric catalysis.

Caption: General workflow for the development and application of a novel chiral ligand.

Conclusion

While this compound is a structurally interesting molecule, there is currently no evidence in the scientific literature to support its application in asymmetric catalysis. Researchers and drug development professionals should be aware of this knowledge gap. Future work could focus on the enantioselective synthesis of this compound and a systematic investigation of its coordination chemistry and catalytic activity. The provided conceptual workflow may serve as a guide for such exploratory studies.

References

- 1. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A Synthesis of Symmetrical and Unsymmetrical Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of asymmetric Grignard strategies in total synthesis - American Chemical Society [acs.digitellinc.com]

Application Notes and Protocols for the Characterization of 2-(2-Pyrazinyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-(2-Pyrazinyl)-2-propanol, a heterocyclic alcohol of interest in pharmaceutical and flavor chemistry. The methods outlined herein are designed to ensure the identity, purity, and stability of the compound, employing a suite of standard analytical techniques. These include chromatographic methods (High-Performance Liquid Chromatography and Gas Chromatography), spectroscopic techniques (Nuclear Magnetic Resonance and Mass Spectrometry), and thermal analysis.

Compound Profile

-

IUPAC Name: 2-(Pyrazin-2-yl)propan-2-ol

-

Chemical Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

-

Structure:

Analytical Characterization Methods

A multi-faceted approach is recommended for the thorough characterization of this compound. The following table summarizes the key analytical techniques and their primary applications.

| Technique | Application | Expected Results |

| HPLC (Reverse-Phase) | Purity assessment and quantification | Retention time, peak area, impurity profile |

| GC-MS | Identification, purity, and volatile impurity analysis | Retention time, mass-to-charge ratio (m/z) of parent ion and fragments |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | Chemical shifts (δ), coupling constants (J), integration |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis | Molecular ion peak [M+H]⁺, fragmentation pattern |

| Thermal Analysis (DSC/TGA) | Thermal stability and melting point determination | Melting endotherm, decomposition temperature |

Quantitative Data Summary

The following tables present expected quantitative data for this compound based on the analysis of structurally similar compounds and general principles of analytical chemistry.

Table 1: Chromatographic Data (Hypothetical)

| Parameter | HPLC | GC |

| Column | C18 (4.6 x 150 mm, 5 µm) | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (Gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 270 nm | Mass Spectrometer |

| Retention Time (tR) | ~ 4.5 min | ~ 8.2 min |

Table 2: Spectroscopic Data (Predicted)

| Technique | Parameter | Predicted Value |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~ 8.5 ppm (s, 1H, pyrazine), ~ 8.4 ppm (d, 1H, pyrazine), ~ 8.3 ppm (d, 1H, pyrazine), ~ 4.5 ppm (s, 1H, -OH), ~ 1.6 ppm (s, 6H, 2x -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~ 160 ppm (C), ~ 143 ppm (CH), ~ 142 ppm (CH), ~ 141 ppm (CH), ~ 70 ppm (C-OH), ~ 28 ppm (2x -CH₃) |

| Mass Spectrometry (EI) | [M]⁺ (m/z) | 138 |

| Key Fragments (m/z) | 123 ([M-CH₃]⁺), 81 (Pyrazine ring fragment), 59 ([C(CH₃)₂OH]⁺) |

Table 3: Thermal Analysis Data (Predicted)

| Technique | Parameter | Predicted Value |

| DSC | Melting Point | 95 - 105 °C |

| TGA | Onset of Decomposition | > 150 °C |

Experimental Protocols and Workflows

High-Performance Liquid Chromatography (HPLC) for Purity Analysis